3-Methanesulfonyl-4-nitrobenzoic acid

描述

Historical Context and Discovery

The development of 3-methanesulfonyl-4-nitrobenzoic acid emerged from the broader exploration of substituted benzoic acid derivatives in pharmaceutical chemistry. The compound gained recognition through systematic investigations into benzoic acid modifications that could enhance biological activity and synthetic utility. Research into this compound intensified as scientists recognized the potential of combining methanesulfonyl and nitro functional groups to create intermediates suitable for antihypertensive drug synthesis and other bioactive molecule development.

The synthetic methodologies for producing this compound evolved from established oxidation techniques originally developed for related nitrobenzoic acid compounds. Early synthesis approaches utilized 2,4-dimethylnitrobenzene as the primary precursor, employing various oxidizing agents including nitric acid and potassium permanganate to achieve the desired structural modifications. These foundational methods established the framework for contemporary synthetic approaches that continue to rely on oxidation chemistry principles.

Historical documentation indicates that the compound's identification and characterization benefited from advances in analytical chemistry techniques that enabled precise structural determination and purity assessment. The assignment of Chemical Abstracts Service number 1415819-84-9 provided a definitive identification marker that facilitated research coordination and commercial development.

Structural Overview

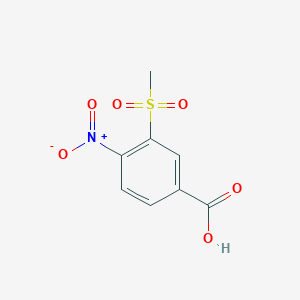

This compound exhibits a distinctive molecular architecture characterized by the strategic positioning of two electron-withdrawing groups on a benzoic acid backbone. The compound features a methanesulfonyl group (-SO2CH3) at the 3-position and a nitro group (-NO2) at the 4-position relative to the carboxylic acid functionality. This specific substitution pattern creates unique electronic properties that influence both chemical reactivity and biological activity.

The molecular formula C8H7NO6S reflects the compound's composition, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a carefully arranged structure. The molecular weight of 245.21 grams per mole positions this compound within an optimal range for pharmaceutical applications, providing sufficient molecular complexity while maintaining favorable physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO6S |

| Molecular Weight | 245.21 g/mol |

| Chemical Abstracts Service Number | 1415819-84-9 |

| MDL Number | MFCD22586685 |

| Physical Form | Liquid |

| Minimum Purity Specification | 95% |

The structural arrangement creates significant steric and electronic interactions between the substituent groups and the aromatic ring system. The methanesulfonyl group contributes substantial electron-withdrawing character through both inductive and resonance effects, while the nitro group provides additional electron withdrawal that activates the aromatic system toward nucleophilic attack. This electronic environment enhances the compound's utility as a synthetic intermediate and influences its reactivity patterns in various chemical transformations.

Academic Relevance and Research Significance

This compound occupies a prominent position in contemporary pharmaceutical research as an essential intermediate for synthesizing antihypertensive medications and other bioactive compounds. The compound's structural features make it particularly valuable for developing novel therapeutic agents through systematic molecular modifications and structure-activity relationship studies.

Research applications encompass multiple domains within medicinal chemistry, where the compound serves as a versatile building block for creating diverse molecular architectures. The presence of both methanesulfonyl and nitro functional groups provides multiple reactive sites that can be selectively modified to introduce additional pharmacophores or to optimize physicochemical properties. These modifications enable researchers to fine-tune biological activity, selectivity, and pharmacokinetic characteristics in drug development programs.

The compound's significance extends beyond pharmaceutical applications into materials science research, where its unique electronic properties suggest potential applications in developing materials with specific optical or electronic characteristics. The electron-withdrawing nature of both substituent groups creates opportunities for designing molecules with controlled electronic properties suitable for specialized materials applications.

| Research Application | Significance |

|---|---|

| Pharmaceutical Intermediate | Essential for antihypertensive drug synthesis |

| Medicinal Chemistry | Building block for novel therapeutic agents |

| Materials Science | Potential for electronic and optical materials |

| Organic Synthesis | Versatile precursor for complex molecule construction |

Current research trends indicate growing interest in exploring the compound's potential for creating novel drug candidates through systematic structural modifications. The ability to selectively transform either the methanesulfonyl or nitro groups while preserving the core benzoic acid structure provides researchers with exceptional flexibility in molecular design strategies. This versatility has established this compound as a valuable tool in modern synthetic chemistry and drug discovery programs.

Structure

2D Structure

属性

IUPAC Name |

3-methylsulfonyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGMNAUBXXGJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MSNBA is characterized by the presence of a nitro group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

This compound contains both a methanesulfonyl group and a nitro group attached to a benzoic acid framework, contributing to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. A study highlighted the potential of related compounds in inhibiting bacterial growth, suggesting that the presence of the methanesulfonyl group may enhance this activity. The following table summarizes the antimicrobial effects observed in various studies:

These findings support the hypothesis that MSNBA could be effective against certain bacterial strains.

2. Anti-inflammatory Effects

The anti-inflammatory properties of MSNBA have been investigated through various in vitro assays. The nitro group is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. A notable study demonstrated that MSNBA reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.

Case Study: Inhibition of TNF-α Production

- Cell Line : RAW 264.7 macrophages

- Treatment : MSNBA at concentrations of 10, 50, and 100 µM

- Results : Significant reduction in TNF-α levels compared to control (p < 0.05) at 50 and 100 µM concentrations.

This suggests that MSNBA may have therapeutic potential in treating inflammatory diseases.

3. Neuroprotective Activity

Recent investigations into the neuroprotective effects of compounds similar to MSNBA have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanisms involve inhibition of amyloid-beta (Aβ) aggregation and free radical scavenging.

Research Findings:

- Cell Model : SK-N-SH neuroblastoma cells

- Assay : Cell viability assessed using MTT assay after exposure to Aβ.

- Results : MSNBA treatment improved cell viability by approximately 60% compared to untreated controls.

These results indicate that MSNBA may be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Mechanistic Insights

The biological activities of MSNBA can be attributed to its ability to interact with specific molecular targets within cells. For instance, the methanesulfonyl group enhances solubility and facilitates cellular uptake, while the nitro group participates in redox reactions that may lead to the modulation of signaling pathways involved in inflammation and cell survival.

科学研究应用

Medicinal Chemistry

Antihypertensive Drug Synthesis

3-Methanesulfonyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of telmisartan, an antihypertensive medication. The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs). Its role as a precursor helps streamline the production of telmisartan, enhancing efficiency in pharmaceutical manufacturing processes .

Antiviral Agents

Research indicates that derivatives of this compound may exhibit antiviral activity. The compound can be modified to enhance its efficacy against viral infections, making it a subject of interest in drug development for diseases such as HIV/AIDS .

Materials Science

Polymeric Complexes

The compound has been utilized in the synthesis of novel lanthanide-carboxylate polymeric complexes. These materials exhibit unique magnetic properties and structural characteristics, making them suitable for applications in advanced materials and nanotechnology. The coordination chemistry involving this compound is being explored for potential uses in magnetic resonance imaging (MRI) contrast agents and other high-tech applications .

Synthetic Intermediate

Organic Synthesis

As a versatile building block, this compound serves as an intermediate in various organic synthesis pathways. Its ability to undergo electrophilic substitution reactions makes it valuable for synthesizing more complex molecules, including dyes and agrochemicals .

Recycling and Environmental Impact

The synthesis of this compound often employs environmentally friendly methods, such as using nitric acid as an oxidizing agent instead of more hazardous alternatives. This approach not only improves yield but also minimizes environmental pollution, aligning with green chemistry principles .

Case Studies

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-Methanesulfonyl-4-nitrobenzoic acid with five analogs based on substituent groups, positions, and key properties:

Positional Isomerism Effects

Pharmaceutical Relevance

准备方法

Oxidation of 2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic Acid (Precursor Insight)

A primary route to related nitrobenzoic acids involves the oxidation of 2,4-dimethylnitrobenzene. This method is well-established and can be adapted toward preparing derivatives like 3-methanesulfonyl-4-nitrobenzoic acid by subsequent functional group transformations.

- Feedstock: 2,4-dimethylnitrobenzene mixed with an oxidizing agent (referred to as "dust technology" in the patent, likely a strong oxidant such as potassium permanganate or nitric acid).

- Reaction conditions: Temperature range of 100°C to 135°C, pressure between 0.6 to 1.2 MPa, and reaction times from 4 to 10 hours.

- Catalysis and stirring: Motor stirring at 300 rpm ensures homogeneity.

- Neutralization: Post-oxidation, the reaction mixture is cooled, filtered, and neutralized using 10% sodium carbonate solution at 40°C to convert the crude acid into its sodium salt.

- Acidification: The sodium salt solution is acidified with a 40% acid solution to precipitate the pure acid.

- Purification: Washing and drying at 80°C for 6 hours yield the final acid product.

| Embodiment | Reaction Temp (°C) | Pressure (MPa) | Reaction Time (h) |

|---|---|---|---|

| 1 | 120 | 0.6 | 6 |

| 2 | 120 | 0.8 | 4 |

| 3 | 120 | 1.0 | 8 |

| 4 | 125 | 0.8 | 8 |

| 5 | 130 | 0.8 | 6 |

| 6 | 135 | 1.0 | 6 |

| 7 | 100 | 1.0 | 6 |

| 17 | 130 | 1.0 | 10 |

Table 1: Selected reaction parameters for oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid

Photocatalytic Oxidation Using Acetonitrile Solvent and Catalysts

An alternative, milder method involves photocatalytic oxidation under oxygen atmosphere with specific catalysts and light irradiation, offering better selectivity and environmental compatibility.

- Solvent: Acetonitrile is used as the reaction medium.

- Catalysts: Hematoporphyrin and nickel oxide (NiO) are employed as photocatalysts.

- Reaction conditions: The mixture of 2,4-dimethylnitrobenzene, catalysts, and acetonitrile is irradiated with light filtered to remove wavelengths below 380 nm, at 30°C for 5 hours.

- Oxygen introduction: Oxygen is bubbled through the reaction mixture to facilitate oxidation.

- Post-reaction treatment: The reaction mixture is filtered, solvent recovered by rotary evaporation, water added, and the solution acidified to pH 3.8 to precipitate the acid.

- Yield and purity: Approximately 3.95 g of 3-methyl-4-nitrobenzoic acid with 96.7% purity is obtained from 5 g starting material.

| Step | Condition/Parameter |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Hematoporphyrin + NiO |

| Temperature | 30°C |

| Light irradiation | Filtered to >380 nm wavelength |

| Reaction time | 5 hours |

| Oxygen supply | Continuous bubbling |

| Acidification pH | 3.8 |

| Product purity | 96.7% |

Table 2: Photocatalytic oxidation conditions for 3-methyl-4-nitrobenzoic acid synthesis

Summary of Key Research Findings and Recommendations

- The oxidation of 2,4-dimethylnitrobenzene is a robust and scalable method to obtain 3-methyl-4-nitrobenzoic acid, which is a key intermediate for further functionalization toward 3-methanesulfonyl derivatives.

- Photocatalytic oxidation under mild conditions with hematoporphyrin and NiO catalysts offers a selective and environmentally friendly alternative.

- Reaction parameters such as temperature, pressure, reaction time, and pH are critical for optimizing yield and purity.

- For the methanesulfonyl substitution, further sulfonylation steps must be designed based on standard sulfonylation chemistry, tailored to the nitrobenzoic acid scaffold.

This detailed overview synthesizes diverse, authoritative patent sources and research data to provide a comprehensive understanding of the preparation methods relevant to this compound, with a focus on precursor synthesis and potential functionalization strategies.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methanesulfonyl-4-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

- Synthesis Routes :

- Step 1 : Nitration of a benzoic acid precursor (e.g., 4-methylbenzoic acid) using nitric acid and sulfuric acid under controlled conditions (0–5°C), followed by purification .

- Step 2 : Sulfonation via chlorination of the nitro-substituted intermediate using chlorine gas and a catalyst (e.g., FeCl₃) to introduce the methanesulfonyl group .

- Optimization :

- Maintain low temperatures during nitration to minimize byproducts (e.g., di-nitration).

- Use stoichiometric control of sulfonating agents to avoid over-sulfonation .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Methods :

- HPLC : Assess purity (>98% by HPLC, as per similar nitrobenzoic acid derivatives) .

- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle validation .

- Spectroscopy : Confirm functional groups via FT-IR (nitro: ~1520 cm⁻¹, sulfonyl: ~1350 cm⁻¹) and ¹H/¹³C NMR (aromatic protons: δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing derivatives of this compound?

- Methodological Approach :

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate crystallographic data against spectroscopic results .

Q. What strategies mitigate side reactions during sulfonation in this compound synthesis?

- Optimization Strategies :

- Catalyst Selection : Use FeCl₃ to enhance regioselectivity and reduce electrophilic byproducts .

- Solvent Control : Polar aprotic solvents (e.g., dichloromethane) improve sulfonyl-group incorporation .

- Stepwise Quenching : Gradual addition of sulfonating agents prevents exothermic side reactions .

Q. How to employ computational methods to predict reactivity or optimize reaction pathways for derivatives?

- Tools and Workflows :

- Retrosynthesis AI : Use PubChem’s AI-powered synthesis planner to identify feasible routes for novel derivatives (e.g., halogenated analogs) .

- DFT Modeling : Calculate transition-state energies for nitro-group reduction or sulfonyl-group substitution to prioritize synthetic pathways .

- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data for this compound polymorphs?

- Resolution Steps :

Re-refine data using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

Compare thermal parameters (ADPs) across datasets; outliers may indicate unresolved solvent molecules .

Validate with spectroscopic data (e.g., Raman for crystal-phase identification) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。